

# 6-Formylnicotinonitrile: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: 6-Formylnicotinonitrile

Cat. No.: B112262

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CAS Number: 206201-64-1 Molecular Formula:  $C_7H_4N_2O$  Molecular Weight: 132.12 g/mol

This technical guide provides an in-depth overview of **6-Formylnicotinonitrile**, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its commercial availability, key chemical properties, and its application in the synthesis of complex heterocyclic systems, including those with potential as Janus Kinase (JAK) inhibitors.

## Commercial Availability and Suppliers

**6-Formylnicotinonitrile** is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with key information for procurement.

| Supplier               | Product Number | Purity        | Availability | Notes                           |
|------------------------|----------------|---------------|--------------|---------------------------------|
| Sigma-Aldrich (Ambeed) | AMBH2D6F0F8B   | ≥97%          | In Stock     | Distributed by Sigma-Aldrich.   |
| Parchem                | 206201-64-1    | Not specified | Inquire      | Offers bulk and R&D quantities. |
| BLD Pharm              | BD148486       | ≥97%          | In Stock     | -                               |
| Ambeed                 | A206201-64-1   | ≥97%          | In Stock     | Primary Manufacturer.           |

## Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of **6-Formylnicotinonitrile** is crucial for its handling and application in a laboratory setting.

| Property                 | Value   | Reference |
|--------------------------|---|-----------|
| Appearance               | Solid   | [1]       |
| Purity                   | ≥97%  | [1]       |
| IUPAC Name               | 6-formylpyridine-3-carbonitrile   | [1]       |
| InChI Key                | DMDMMMFMXWZSLM-UHFFFAOYSA-N   | [1]       |
| Storage Temperature      | 2-8°C, under inert atmosphere   | [1]       |
| Signal Word              | Warning   | [1]       |
| Hazard Statements        | H302 (Harmful if swallowed),<br>H319 (Causes serious eye irritation)  | [1]       |
| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1]       |

## Synthetic Applications and Experimental Protocols

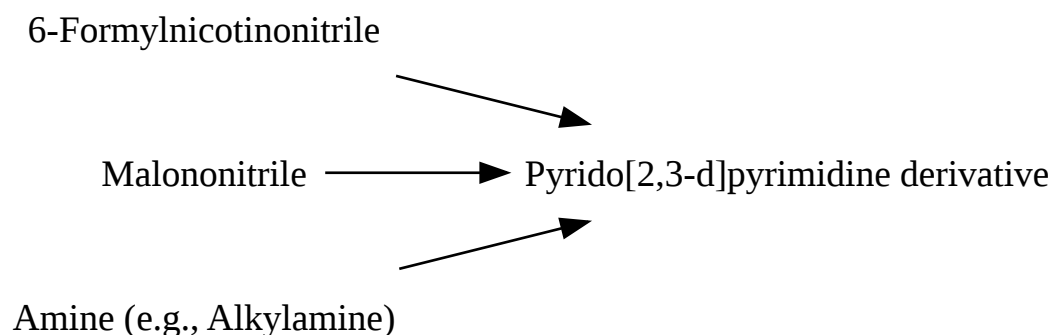
**6-Formylnicotinonitrile** is a valuable precursor for the synthesis of a variety of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines. These structures are of significant interest in drug discovery as they form the core of molecules with diverse biological activities, including the inhibition of Janus Kinases (JAKs).[2][3]

The presence of a formyl group and a nitrile group on the pyridine ring allows for versatile reactions with various active methylene compounds to construct fused ring systems.[4]

### Representative Experimental Protocol: Synthesis of 7-Amino-5-aryl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives

The following is a representative experimental protocol for the synthesis of a pyrido[2,3-d]pyrimidine derivative, adapted from a similar synthesis utilizing a formylpyrimidine precursor. [4] This protocol illustrates a potential synthetic route employing **6-Formylnicotinonitrile**.

Reaction Scheme:



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A representative reaction scheme for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Materials:

- **6-Formylnicotinonitrile**
- An appropriate aryl aldehyde
- Malononitrile
- An appropriate primary amine (e.g., an alkylamine)
- 1,2-Dimethoxyethane (DME) as solvent
- Triethylamine (TEA) as a base

Procedure:

- Step 1: Synthesis of the intermediate 2-[aryl(pyridin-2-yl)methyl]propanedinitrile.

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **6-Formylnicotinonitrile** (1.0 eq) in anhydrous THF.
- Cool the solution to -78°C in a dry ice/acetone bath.
- Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution while maintaining the temperature at -78°C.
- After stirring for 30 minutes, add a solution of the appropriate 2-(arylmethylidene)propanedinitrile (1.0 eq) in THF.
- Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
- Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
- Step 2: Synthesis of the final 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.
  - To a solution of the intermediate from Step 1 (1.0 eq) in 1,2-dimethoxyethane (DME), add the desired primary amine (1.2 eq) and triethylamine (1.5 eq).
  - Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
  - Purify the residue by column chromatography on silica gel to yield the final product.

#### Characterization:

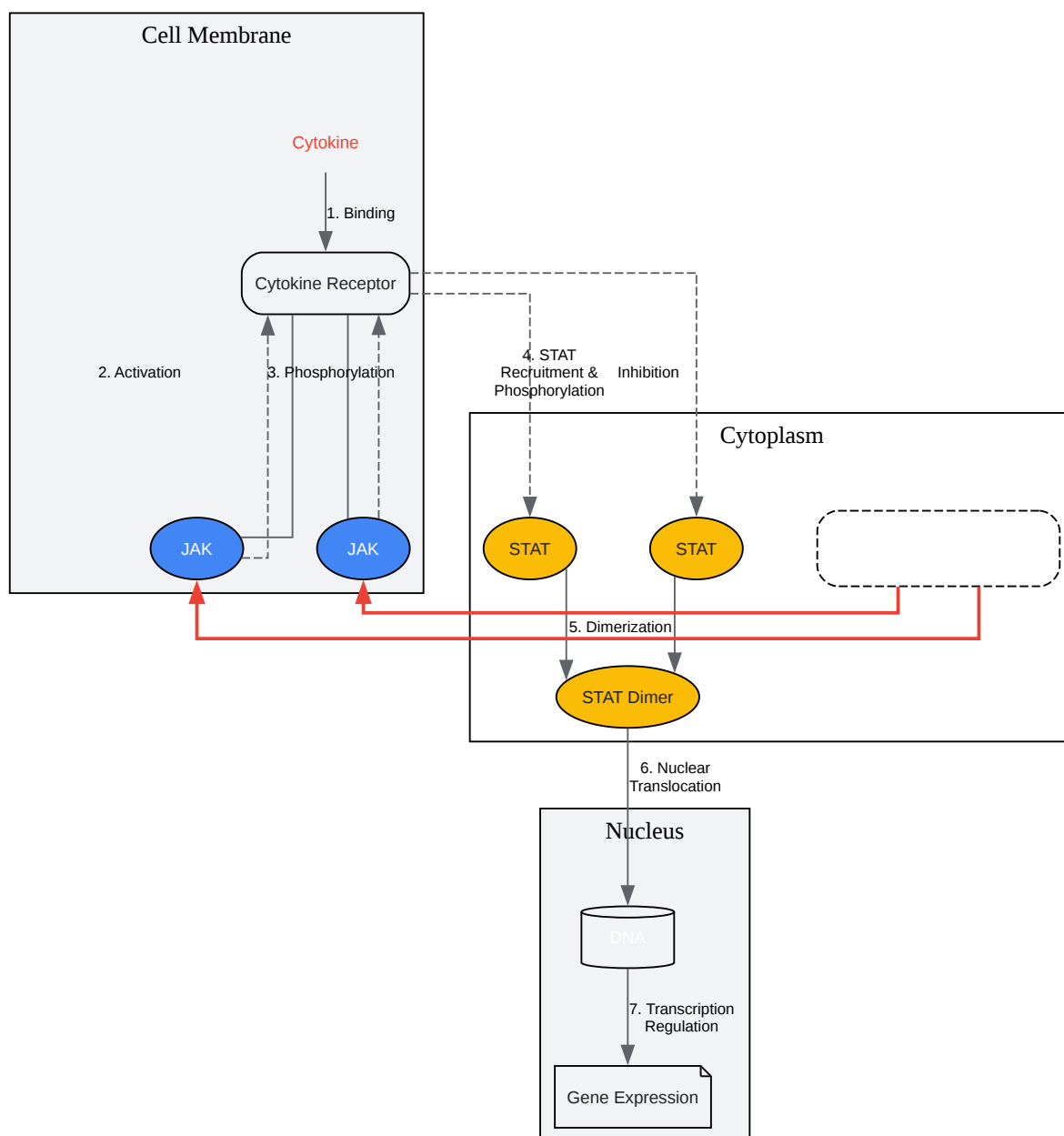
The structure of the synthesized compound should be confirmed by standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Potential Role in Signaling Pathways: Janus Kinase (JAK) Inhibition

While direct studies on the biological activity of **6-Formylnicotinonitrile** are not extensively reported in publicly available literature, its utility in the synthesis of pyrido[2,3-d]pyrimidine scaffolds is of high significance. The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore found in several Janus Kinase (JAK) inhibitors.[\[2\]](#)[\[3\]](#)

The JAK-STAT signaling pathway is a critical pathway in the regulation of the immune system. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[\[5\]](#)[\[6\]](#) Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

The diagram below illustrates a simplified overview of the JAK-STAT signaling pathway, a potential target for compounds derived from **6-Formylnicotinonitrile**.



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Simplified schematic of the JAK-STAT signaling pathway and potential inhibition by **6-Formylnicotinonitrile** derivatives.

## Conclusion

**6-Formylnicotinonitrile** is a commercially available and versatile building block for the synthesis of complex heterocyclic compounds. Its reactivity makes it a valuable starting material for the construction of pyrido[2,3-d]pyrimidine scaffolds, which are known to be of interest in the development of Janus Kinase inhibitors. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound in their synthetic and medicinal chemistry programs. Further research into the direct biological activities of **6-Formylnicotinonitrile** and its derivatives is warranted to fully elucidate its therapeutic potential.

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